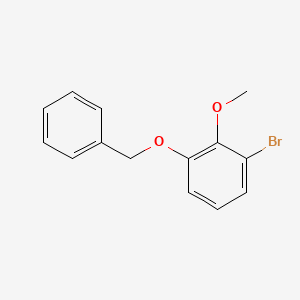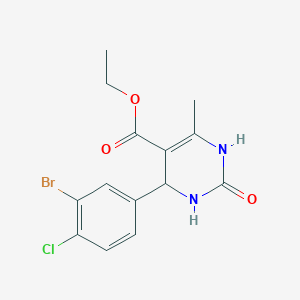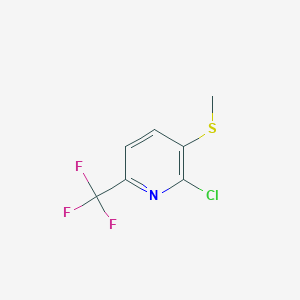
5-Bromo-2-fluorobiphenyl
概要
説明
5-Bromo-2-fluorobiphenyl: is an organic compound that belongs to the class of halogenated biphenyls. It is characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the second position on the biphenyl structure. This compound is commonly used in materials science, particularly in the synthesis of liquid crystal materials, high polymer materials, and optoelectronic functional materials .
作用機序
Mode of Action
Brominated and fluorinated biphenyls often interact with their targets through processes such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
A related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl)benzoate(bfb), has been shown to protect cells against oxidative stress injury through activation of the nrf2 pathway .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been shown to have a short half-life, good dose-linear pharmacokinetic profile, and wide tissue distribution .
Result of Action
Related compounds have been shown to exert neuroprotective effects against transient and long-term ischemic stroke in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobiphenyl . For example, the compound’s solubility in water may affect its distribution in the environment and its bioavailability .
生化学分析
Biochemical Properties
The biochemical properties of 5-Bromo-2-fluorobiphenyl are not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely to exhibit changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-fluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran, toluene, or dimethylformamide
Temperature: 50-100°C
Industrial Production Methods: In industrial settings, the production of this compound may involve the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a boronic acid derivative . This method avoids the use of 2,4-dibromofluorobenzene, which can lead to impurities and lower yields.
化学反応の分析
Types of Reactions: 5-Bromo-2-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Coupling Reactions: Biphenyl derivatives with various substituents.
科学的研究の応用
Chemistry: 5-Bromo-2-fluorobiphenyl is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities.
Industry: This compound is used in the manufacture of liquid crystal displays and organic optoelectronic devices . It is also a precursor in the synthesis of high-performance polymers and other advanced materials.
類似化合物との比較
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobiphenyl
- 2,4-Dibromofluorobenzene
Uniqueness: 5-Bromo-2-fluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which provides distinct reactivity patterns compared to its isomers. This unique arrangement allows for selective reactions that are not possible with other similar compounds .
特性
IUPAC Name |
4-bromo-1-fluoro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIYMUEKIDCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306695 | |
| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-63-5 | |
| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















